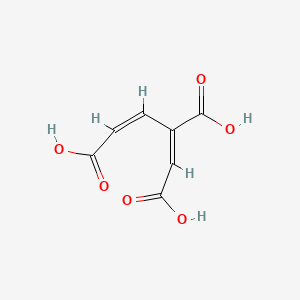

3-Carboxy-cis,cis-muconic acid

Description

Significance in Aerobic Aromatic Compound Catabolism

Aromatic compounds are widespread in nature and can also be environmental pollutants. scielo.br The ability of microorganisms to degrade these complex structures is crucial for the carbon cycle and for bioremediation efforts. scielo.br In aerobic conditions, a common strategy employed by bacteria and some fungi to break down aromatic rings involves the formation of dihydroxylated intermediates, such as protocatechuate. scielo.brrsc.org

3-Carboxy-cis,cis-muconic acid emerges as a key product in the degradation of protocatechuate. wikipedia.orgbibliotekanauki.pl This conversion is catalyzed by the enzyme protocatechuate 3,4-dioxygenase, which facilitates the cleavage of the aromatic ring between the two hydroxyl groups in an "intradiol" or "ortho" fashion. scielo.brrsc.orgwikipedia.org This step is a critical juncture in the catabolic pathway, transforming a stable aromatic ring into a linear, more readily metabolizable compound.

The formation of this compound is a committed step in the protocatechuate branch of the β-ketoadipate pathway, a central route for the degradation of many aromatic compounds. rsc.orgnih.gov This pathway ultimately funnels the carbon skeletons of these complex molecules into the tricarboxylic acid (TCA) cycle, allowing the organism to derive energy and building blocks for biosynthesis. rsc.org

Overview of its Central Role as a Metabolic Intermediate

As a metabolic intermediate, this compound stands at a crossroads. Its formation from protocatechuate is a key ring-opening step, and its subsequent conversion leads to intermediates of central metabolism. rsc.orgwikipedia.org The enzyme responsible for the next step in the pathway is 3-carboxy-cis,cis-muconate (B1244389) cycloisomerase (also known as β-carboxymuconate lactonizing enzyme). wikipedia.orgwikipedia.org

This enzyme catalyzes the lactonization of 3-carboxy-cis,cis-muconate to form 2-carboxy-2,5-dihydro-5-oxofuran-2-acetate. wikipedia.orgwikipedia.org This reaction is a crucial step in preparing the molecule for eventual decarboxylation and entry into the lower part of the β-ketoadipate pathway. rsc.org The metabolic fate of this compound is tightly regulated, ensuring an efficient flow of carbon through the degradative pathway.

The study of this compound and the enzymes involved in its metabolism provides valuable insights into the diverse strategies that microorganisms have evolved to utilize aromatic compounds as carbon and energy sources. core.ac.uk This understanding is not only fundamental to microbiology and biochemistry but also has significant implications for biotechnology, particularly in the development of microbial strains for bioremediation and the bio-based production of valuable chemicals. mdpi.comasm.org

| Property | Value | Source |

| Chemical Formula | C7H6O6 | wikipedia.org |

| Molar Mass | 186.119 g·mol−1 | wikipedia.org |

| IUPAC Name | (1E,3Z)-Buta-1,3-diene-1,2,4-tricarboxylic acid | wikipedia.org |

| CAS Number | 1116-26-3 | wikipedia.org |

| Enzyme | Substrate(s) | Product | EC Number | Source |

| Protocatechuate 3,4-dioxygenase | 3,4-dihydroxybenzoate (Protocatechuic acid), O2 | 3-carboxy-cis,cis-muconate | 1.13.11.3 | wikipedia.org |

| 3-Carboxy-cis,cis-muconate cycloisomerase | 3-carboxy-cis,cis-muconate | 2-carboxy-2,5-dihydro-5-oxofuran-2-acetate | 5.5.1.2 | wikipedia.orgwikipedia.org |

| Carboxy-cis,cis-muconate cyclase | 2-carboxy-2,5-dihydro-5-oxofuran-2-acetate | 3-carboxy-cis,cis-muconate | Not specified | wikipedia.org |

| 3-Carboxy-cis,cis-muconate lactonizing enzyme | 3-carboxy-cis,cis-muconate | (+)-muconolactone | 5.5.1.5 | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1116-26-3 |

|---|---|

Molecular Formula |

C7H6O6 |

Molecular Weight |

186.12 g/mol |

IUPAC Name |

(1E,3Z)-buta-1,3-diene-1,2,4-tricarboxylic acid |

InChI |

InChI=1S/C7H6O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h1-3H,(H,8,9)(H,10,11)(H,12,13)/b2-1-,4-3+ |

InChI Key |

KJOVGYUGXHIVAY-BXTBVDPRSA-N |

SMILES |

C(=CC(=O)O)C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

C(=C\C(=O)O)\C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

C(=CC(=O)O)C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Biosynthetic and Degradative Pathways Involving 3 Carboxy Cis,cis Muconic Acid

The Protocatechuate Branch of the β-Ketoadipate Pathway

The β-ketoadipate pathway is a fundamental route for the aerobic degradation of aromatic compounds in soil bacteria and fungi. oup.comrhea-db.org It is characterized by two converging branches, the catechol branch and the protocatechuate branch, which both lead to the formation of β-ketoadipate. oup.com 3-Carboxy-cis,cis-muconic acid is a signature metabolite of the protocatechuate branch.

Enzymatic Formation from Protocatechuate: Mechanisms of Aromatic Ring Cleavage

The formation of this compound is initiated by the enzymatic cleavage of the aromatic ring of protocatechuate (3,4-dihydroxybenzoic acid). This critical step is catalyzed by protocatechuate 3,4-dioxygenase (PCD), a non-heme iron-containing enzyme. nih.govtandfonline.com PCD incorporates both atoms of molecular oxygen into the protocatechuate molecule, resulting in the formation of this compound. wikipedia.orgmdpi.com This intradiol cleavage occurs between the two hydroxyl groups of the substrate. wikipedia.org

The catalytic activity of protocatechuate 3,4-dioxygenase has been studied in various microorganisms, and kinetic parameters such as the Michaelis constant (K_m) and maximum reaction velocity (V_max) have been determined for different species. These parameters provide insights into the enzyme's affinity for its substrate and its catalytic efficiency.

Table 1: Kinetic Parameters of Protocatechuate 3,4-Dioxygenase from Various Microorganisms

| Organism | Substrate | K_m (µM) | V_max (µmol/min/mg) | Reference |

|---|---|---|---|---|

| Buttiauxella sp. S19-1 | Protocatechuate | 100.9 | 0.7447 | mdpi.com |

| Geobacillus sp. | Protocatechuate | 7 | 200 | lmaleidykla.lt |

| Pseudomonas putida | Gallic acid | slightly lower than protocatechuate | ~3% of protocatechuate V_max | nih.gov |

| Pseudomonas pseudoalcaligenes KF707 | Protocatechuate | - | - | koreascience.kr |

| Acinetobacter calcoaceticus | Protocatechuate | - | - | nih.govresearchgate.net |

Cycloisomerization and Lactonization to Downstream Metabolites

Following its formation, this compound undergoes cycloisomerization, a reaction that converts the linear dicarboxylic acid into a cyclic lactone. This step is crucial for channeling the carbon skeleton into the next stages of the β-ketoadipate pathway. The enzymes responsible for this transformation exhibit remarkable stereospecificity and lead to different products in prokaryotes and eukaryotes.

In bacteria such as Pseudomonas putida, 3-carboxy-cis,cis-muconate (B1244389) cycloisomerase (also known as 3-carboxymuconate lactonizing enzyme) catalyzes the conversion of this compound to 4-carboxymuconolactone. nih.gov This enzyme is part of the fumarase II superfamily. nih.gov

In contrast, fungi like Neurospora crassa employ a different enzyme, 3-carboxymuconate cyclase, which converts this compound into 3-carboxymuconolactone. nih.gov This fungal enzyme does not show sequence similarity to its bacterial counterparts and represents a novel eukaryotic motif in the cycloisomerase family. nih.gov

Table 2: Enzymes Catalyzing the Cycloisomerization of this compound

| Enzyme | Organism | Product | EC Number | Reference |

|---|---|---|---|---|

| 3-Carboxy-cis,cis-muconate cycloisomerase | Pseudomonas putida | 4-Carboxymuconolactone | 5.5.1.2 | nih.govnih.gov |

| 3-Carboxymuconate cyclase | Neurospora crassa | 3-Carboxymuconolactone | 5.5.1.5 | nih.govnih.govdss.go.th |

Divergent Metabolic Fates in Prokaryotic and Eukaryotic Organisms

The different lactone intermediates formed in prokaryotes and eukaryotes lead to divergent downstream metabolic pathways. In bacteria, 4-carboxymuconolactone is subsequently converted to β-ketoadipate enol-lactone by 4-carboxymuconolactone decarboxylase.

In fungi, the 3-carboxymuconolactone is acted upon by a multifunctional enzyme that catalyzes both decarboxylation and hydrolysis to yield β-ketoadipate. nih.gov This divergence in the protocatechuate branch of the β-ketoadipate pathway highlights the independent evolutionary origins of this metabolic route in bacteria and fungi. oup.comnih.gov

Involvement in Specialized Aromatic Compound Degradation

Beyond its central role in the β-ketoadipate pathway, this compound also appears as an intermediate in the degradation of more complex aromatic compounds, including flavonoids and sulfonated aromatics.

Role in Catechin (B1668976) Catabolism

Catechins are abundant flavonoids in plants. Certain bacteria, such as Bradyrhizobium japonicum and Acinetobacter calcoaceticus, can utilize catechin as a sole carbon source. researchgate.netnih.gov The degradation pathway involves the initial cleavage of catechin to form protocatechuic acid and phloroglucinol (B13840) carboxylic acid. wikipedia.orgresearchgate.net The protocatechuic acid generated is then funneled into the β-ketoadipate pathway, where protocatechuate 3,4-dioxygenase converts it to this compound. wikipedia.orgresearchgate.net This demonstrates how the catabolism of complex polyphenols converges on this central metabolic intermediate.

The degradation of catechin by Bradyrhizobium japonicum proceeds through several intermediates, with the enzymes of the pathway being inducible. nih.gov

**Table 3: Intermediates in the Degradation of Catechin by *Bradyrhizobium japonicum***

| Intermediate | Reference |

|---|---|

| Protocatechuic acid | researchgate.netnih.gov |

| Phloroglucinol carboxylic acid | researchgate.netnih.gov |

| Phloroglucinol | researchgate.netnih.gov |

| Resorcinol | nih.gov |

| Hydroxyquinol | nih.gov |

Intermediation in Sulfonated Aromatic Compound Degradation

Sulfonated aromatic compounds are common industrial pollutants. Some microorganisms have evolved pathways to degrade these compounds, often involving an initial desulfonation step. The degradation of some sulfonated aromatics can proceed via intermediates that are subsequently channeled into pathways like the β-ketoadipate pathway.

The two-component alkanesulfonate monooxygenase system, comprised of an FMN reductase (SsuE) and a monooxygenase (SsuD), is involved in the desulfonation of alkanesulfonates. nih.govasm.org While the direct link to this compound from a wide range of sulfonated aromatics is an area of ongoing research, the principle of funneling diverse substrates into common central pathways suggests its potential involvement. For instance, the degradation of some sulfonated naphthalenes proceeds through the formation of salicylate, which can be further metabolized to catechol and enter the β-ketoadipate pathway. nih.gov

Relevance to Chlorobenzoic Acid Biodegradation Pathways

This compound is a key intermediate in the aerobic biodegradation of certain chlorobenzoic acids by microorganisms. Its formation is particularly noted in the metabolic pathways of 3-chlorobenzoic acid (3-CBA).

Microbial degradation of 3-CBA can proceed through pathways that converge on the production of catecholic intermediates, which are then subject to ring cleavage. In some bacterial strains, the degradation of 3-CBA involves its conversion to protocatechuic acid. This protocatechuate then enters the β-ketoadipate pathway. The enzyme protocatechuate 3,4-dioxygenase catalyzes the ortho-cleavage of the aromatic ring of protocatechuate, using molecular oxygen to yield this compound. wikipedia.orgresearchgate.net This compound is then further metabolized to central intermediates like 3-oxoadipic acid. researchgate.net

The degradation of other chlorobenzoic acids can also proceed through pathways that may involve this compound. For instance, the metabolism of various aromatic compounds, including chlorinated ones, often leads to the formation of either catechol or protocatechuate. google.com When protocatechuate is formed, the subsequent cleavage of its aromatic ring results in this compound. asm.org The ability of microorganisms to degrade compounds like chlorobenzoic acids is dependent on their specific enzymatic machinery. researchgate.net

Enzymology of 3 Carboxy Cis,cis Muconic Acid Metabolism

Protocatechuate 3,4-Dioxygenases

Protocatechuate 3,4-dioxygenases (P3,4Os) are crucial enzymes in the β-ketoadipate pathway, a central route for the degradation of aromatic compounds in various microorganisms. creative-enzymes.com They catalyze the oxidative cleavage of the aromatic ring of protocatechuate (3,4-dihydroxybenzoate), incorporating both atoms of molecular oxygen to yield 3-carboxy-cis,cis-muconate (B1244389). creative-enzymes.comwikipedia.org This intradiol cleavage reaction is a key step that commits the substrate to the catabolic pathway. researchgate.net

Catalytic Mechanisms and Substrate Specificity

The catalytic cycle of protocatechuate 3,4-dioxygenase is a well-coordinated process that begins with the binding of the protocatechuate substrate to the enzyme's active site. creative-enzymes.com The enzyme utilizes a non-heme Fe3+ cofactor to activate the catecholic substrate for an electrophilic attack by molecular oxygen. umn.edu The reaction proceeds through an ordered sequential mechanism where the substrate binds first, followed by oxygen. umn.edu This interaction with the ferric ion facilitates the cleavage of the aromatic ring between the two hydroxyl groups. researchgate.net

While P3,4Os are generally specific for protocatechuate, some exhibit a broader substrate range. For instance, a P3,4O from Stenotrophomonas maltophilia KB2 has shown activity against other aromatic carboxylic acids, including 2,4- and 3,5-dihydroxybenzoate. nih.govkarger.com This broader specificity is unusual because these substrates lack the ortho-hydroxyl group configuration typically required. It is suggested that monodentate binding of the substrate to the active site may account for this activity. nih.govkarger.com Studies on Pseudomonas putida have also explored the enzyme's activity with alternative substrates like 3,4-dihydroxyphenylacetate (HPCA). acs.org The ability of some P3,4Os to act on a variety of substrates makes them promising tools for bioremediation. nih.gov

| Enzyme Source | Substrate(s) | Key Mechanistic Feature | Reference |

|---|---|---|---|

| General | Protocatechuate, O2 | Intradiol cleavage using a non-heme Fe3+ cofactor. | creative-enzymes.comumn.edu |

| Stenotrophomonas maltophilia KB2 | Protocatechuate, 2,4-dihydroxybenzoate, 3,5-dihydroxybenzoate | Untypically wide substrate specificity, possibly due to monodentate substrate binding. | nih.govkarger.com |

| Pseudomonas putida | Protocatechuate, 3,4-dihydroxyphenylacetate (HPCA) | Alternative substrate binding causes dissociation of an endogenous tyrosine residue from the iron center. | acs.org |

Structural Characterization and Active Site Analysis

The three-dimensional structure of protocatechuate 3,4-dioxygenase reveals a complex architecture, typically composed of α and β subunits. researchgate.netoup.com The active site contains a high-spin ferric iron (Fe3+) coordinated by several amino acid residues. researchgate.net In many well-characterized P3,4Os, the iron is ligated by two tyrosine residues, two histidine residues, and a hydroxide (B78521) ion in a distorted trigonal bipyramidal geometry. researchgate.net This coordination environment is crucial for the enzyme's catalytic activity.

Upon substrate binding, a conformational change occurs in the active site. For example, in the enzyme from Pseudomonas putida, the binding of the substrate analog HPCA causes the axial tyrosinate ligand (Tyr447) to dissociate from the iron and adopt a new orientation. acs.org The substrate then chelates the iron, displacing the hydroxide ion and the aforementioned tyrosine. researchgate.net This chelation is a critical step in activating the substrate for the subsequent reaction with oxygen. The active sites of P3,4Os from different organisms, such as Acinetobacter and Pseudomonas, show a high degree of similarity in their core structure and the arrangement of the iron-coordinating residues. researchgate.netkarger.com

Regulatory Aspects and Influence of Environmental Factors on Enzyme Activity

The expression and activity of protocatechuate 3,4-dioxygenases are subject to regulation by various factors. The presence of the substrate, protocatechuate, or its precursors often induces the synthesis of the enzyme. asm.org For instance, in Acinetobacter sp. strain ADP1, the level of P3,4O expression is influenced by the specific aromatic compound provided as a carbon source, with p-hydroxybenzoate leading to high expression levels. asm.org

Environmental conditions such as pH and temperature significantly impact P3,4O activity. The optimal pH for these enzymes is generally in the alkaline range, often between 7.5 and 9.8, and can be influenced by the buffer system used. karger.comscielo.brbibliotekanauki.pl Temperature optima can also vary widely, from 25°C to as high as 85°C, depending on the source organism. scielo.br The presence of certain metal ions can also affect activity. Iron (Fe3+) often enhances activity, as it is a component of the enzyme's active site. scielo.brnih.gov Other ions, such as copper, may also increase activity, while chelating agents can be inhibitory. scielo.brnih.gov

| Factor | Effect on P3,4O Activity | Example Organism/Condition | Reference |

|---|---|---|---|

| Inducing Substrates | Increases enzyme expression. | p-hydroxybenzoate in Acinetobacter sp. ADP1 | asm.org |

| pH | Optimal activity is typically in the alkaline range (pH 7.5-9.8). | Leifsonia sp., Streptomyces sp., P. putida | karger.comscielo.br |

| Temperature | Optimum varies widely (25°C - 85°C) depending on the source. | Leifsonia sp. (35°C for free enzyme, 55°C for immobilized) | scielo.br |

| Metal Ions | Fe3+ generally enhances activity. Cu2+ can also be activating. | Leifsonia sp. | scielo.br |

3-Carboxy-cis,cis-muconate Lactonizing Enzymes (CMLEs) / Cycloisomerases (PcaB)

Following the ring cleavage of protocatechuate, the resulting 3-carboxy-cis,cis-muconate is converted to a lactone by the action of 3-carboxy-cis,cis-muconate lactonizing enzymes (CMLEs), also known as 3-carboxymuconate cycloisomerases and encoded by the pcaB gene. nih.govuniprot.org These enzymes catalyze an intramolecular cycloisomerization reaction, a key step in channeling the carbon skeleton towards central metabolism. uniprot.orgtandfonline.com

Mechanistic Investigations of Intramolecular Cycloisomerization

CMLEs catalyze the reversible lactonization of 3-carboxy-cis,cis-muconate. nih.gov This reaction is an intramolecular conjugate addition-elimination. oup.com Interestingly, the mechanistic path of this cycloisomerization can differ between enzymes from different organisms. Based on sequence analysis, CMLE from Pseudomonas putida is homologous to the class II fumarase family, suggesting a shared mechanistic motif. nih.gov This is in contrast to its counterpart in the catechol branch of the β-ketoadipate pathway, muconate lactonizing enzyme (MLE), which belongs to a different enzyme family. nih.govannualreviews.org This suggests that these two enzymes, which catalyze analogous reactions, were recruited from different evolutionary origins. nih.gov

Some CMLEs have been shown to have a broader substrate specificity. For example, enzymes from Hydrogenophaga intermedia and Agrobacterium radiobacter involved in the degradation of 4-sulfocatechol can convert both 3-carboxy-cis,cis-muconate and 3-sulfomuconate, with a preference for the sulfonated substrate. nih.govmicrobiologyresearch.org

Stereochemical Course of Enzymatic Reactions

The stereochemistry of the cycloisomerization reaction catalyzed by CMLEs is a fascinating aspect of their function and provides insight into their evolutionary relationships. The reaction can proceed through either a syn or an anti addition mechanism.

Comparative Enzymology and Evolutionary Relationships Among CMLE Classes

The metabolism of 3-carboxy-cis,cis-muconic acid is a key step in the β-ketoadipate pathway, a central route for the degradation of aromatic compounds by various microorganisms. The enzymes responsible for the conversion of 3-carboxy-cis,cis-muconate, namely 3-carboxy-cis,cis-muconate lactonizing enzymes (CMLEs), exhibit fascinating diversity in their evolutionary origins and enzymatic properties.

CMLEs can be broadly categorized into prokaryotic and eukaryotic types, which, despite catalyzing similar reactions, have evolved from distinct ancestral proteins, a classic example of convergent evolution. core.ac.ukebi.ac.uk Prokaryotic CMLEs themselves are diverse and can belong to different enzyme superfamilies. For instance, the CMLE from Pseudomonas putida is a member of the class II fumarase superfamily. core.ac.ukapsnet.org In contrast, muconate lactonizing enzyme (MLE), which acts on a similar substrate in a parallel branch of the β-ketoadipate pathway, belongs to the enolase superfamily. anu.edu.au This indicates that CMLE and MLE were recruited from different enzyme families to fulfill analogous roles in this specialized metabolic pathway. apsnet.org

A notable evolutionary feature observed in some bacteria is the fusion of genes encoding enzymes of the protocatechuate pathway. In Rhodococcus opacus, the gene for 4-carboxymuconolactone decarboxylase (a type of CMLE) is merged with the gene for 3-oxoadipate (B1233008) enol-lactone hydrolase, resulting in a bifunctional enzyme. researchgate.netacs.orgnactem.ac.uk This gene fusion event, where the decarboxylase domain is at the C-terminus and the hydrolase domain is at the N-terminus, is considered a more recent evolutionary development compared to the separate enzymes found in many proteobacteria. researchgate.netresearchgate.net This suggests an evolutionary trajectory from simpler, separate enzymes to more complex, fused proteins. researchgate.net

Immunological cross-reactivity studies have further illuminated the evolutionary relationships among CMLEs. For example, the decarboxylases from Azotobacter vinelandii and Pseudomonas putida show immunological cross-reactivity and share significant N-terminal amino acid sequence similarity. researchgate.netpurdue.edu However, the decarboxylase from Acinetobacter calcoaceticus does not cross-react with the other two and exhibits considerable divergence in its N-terminal sequence, highlighting distinct evolutionary lineages even within prokaryotic CMLEs. researchgate.netpurdue.edu

Eukaryotic CMLEs, such as the one from the fungus Neurospora crassa, represent a novel motif in the cycloisomerase family. genome.jp This enzyme catalyzes the lactonization with a stereochemical course opposite to that of the P. putida CMLE. genome.jp Furthermore, the amino acid sequence of the N. crassa CMLE shows no significant similarity to the bacterial cycloisomerases, reinforcing the idea of independent evolutionary origins. genome.jp Interestingly, some proteins in the CMLE family, like lpg0406 from Legionella pneumophila, are suggested to have evolved to perform different functions, such as participating in antioxidant defense, due to the presence of specific motifs like the CXXC signature. researchgate.net

| Attribute | Prokaryotic CMLEs | Eukaryotic CMLEs |

| Evolutionary Superfamily | Fumarase class II, Enolase (for related enzymes) | Novel eukaryotic motif |

| Gene Organization | Often separate genes; some instances of gene fusion (e.g., Rhodococcus opacus) | Separate genes |

| Stereochemistry of Reaction | Varies (e.g., anti-addition in P. putida) | syn-addition in Neurospora crassa |

| Example Organisms | Pseudomonas putida, Acinetobacter calcoaceticus, Azotobacter vinelandii | Neurospora crassa |

Structural Biology and Protein Engineering Studies of CMLEs

The three-dimensional structures of carboxymuconolactone-decarboxylase enzymes (CMLEs) reveal a conserved structural core that underpins their function, yet with variations that reflect their diverse evolutionary paths. Many prokaryotic CMLEs assemble into multimeric complexes, commonly hexamers or tetramers. core.ac.ukresearchgate.netpurdue.edu For instance, the CMLEs from Azotobacter vinelandii, Acinetobacter calcoaceticus, and Pseudomonas putida are all hexamers composed of identical subunits. core.ac.ukresearchgate.netpurdue.edu In contrast, the CMLE from Pseudomonas putida that belongs to the fumarase class II superfamily forms a homotetramer. core.ac.uk The active site in these multimeric structures is often located at the interface between subunits. core.ac.uk

Crystal structures of various CMLEs have been resolved, providing detailed insights into their catalytic mechanisms. For example, the structure of a CMLE family protein from Legionella pneumophila (lpg0406) revealed an all-helical fold with a conserved thioredoxin-like active site containing a CXXC motif. researchgate.netresearchgate.net This structure suggests a potential role in antioxidant defense through disulfide exchange, a function distinct from the canonical decarboxylation reaction in the β-ketoadipate pathway. researchgate.netresearchgate.net The structure of the CMLE from Sinorhizobium meliloti has also been determined, contributing to the growing database of these enzymes. nih.gov

Protein engineering techniques, including rational design and directed evolution, offer powerful tools to modify the properties of enzymes like CMLEs for various applications. ebi.ac.ukasm.orgru.nl Rational design involves making specific changes to the amino acid sequence of a protein based on a detailed knowledge of its structure and function. This approach can be used to alter substrate specificity, enhance stability, or modify catalytic activity. ebi.ac.ukmdpi.com For example, by comparing the active site residues of different CMLEs, specific amino acids crucial for substrate binding and catalysis can be identified. nih.gov Site-directed mutagenesis of these residues can then be performed to probe their function or to engineer enzymes with novel properties.

Directed evolution, on the other hand, mimics the process of natural selection in the laboratory to evolve proteins with desired traits. nactem.ac.ukresearchgate.net This technique involves generating a large library of enzyme variants through random mutagenesis, followed by screening or selection for the desired property, such as improved stability or altered substrate specificity. nactem.ac.ukresearchgate.net While specific published examples of extensive protein engineering on CMLEs are not abundant, the principles of these techniques are broadly applicable. For instance, directed evolution could be employed to enhance the thermal stability of a CMLE or to broaden its substrate range to accept non-natural compounds, thereby creating novel biocatalysts. mdpi.comresearchgate.net The combination of computational protein design with directed evolution is an increasingly powerful strategy for creating enzymes with tailored functionalities for applications in biocatalysis and synthetic biology. asm.org

| PDB ID | Organism | Quaternary Structure |

| 2AF7 | Unspecified | - |

| 4G9Q | Sinorhizobium meliloti | Homotrimer |

| 1Q5N | Acinetobacter calcoaceticus | - |

| 2QEU | Unspecified | - |

| 3d7i | Methanococcus jannaschii | - |

Microbial Systems and Genetic Regulation of 3 Carboxy Cis,cis Muconic Acid Metabolism

Characterization of Key Microorganisms in Metabolic Research

The study of 3-carboxy-cis,cis-muconic acid metabolism has been greatly advanced by research on a diverse range of microorganisms. These organisms provide models for understanding the enzymatic reactions and regulatory networks that govern the breakdown of aromatic compounds.

Studies in Pseudomonas Species (e.g., P. putida)

Pseudomonas putida is a well-studied soil bacterium known for its metabolic versatility, particularly in degrading aromatic compounds. annualreviews.org In P. putida, this compound is formed from protocatechuate through the action of protocatechuate 3,4-dioxygenase. nih.govcambridge.org This reaction is a critical step in the ortho-cleavage pathway, also known as the protocatechuate branch of the β-ketoadipate pathway. cambridge.orgnih.gov The resulting this compound is then converted to γ-carboxymuconolactone by the enzyme 3-carboxy-cis,cis-muconate (B1244389) cycloisomerase (CMLE), encoded by the pcaB gene. nih.govnih.govuniprot.org

Research has shown that the genes for this pathway in P. putida are often clustered and their expression is tightly regulated. nih.govasm.org For instance, the pcaR regulatory gene is essential for the induction of the entire pca regulon, which includes genes for the degradation of p-hydroxybenzoate to protocatechuate and its subsequent metabolism. nih.gov Some strains of P. putida have been found to harbor catabolic plasmids that encode for the degradation of compounds like p-cresol (B1678582) via the protocatechuate ortho-cleavage pathway. cambridge.org

| Enzyme | Gene | Function in P. putida |

| Protocatechuate 3,4-dioxygenase | pcaGH | Converts protocatechuate to this compound |

| 3-carboxy-cis,cis-muconate cycloisomerase | pcaB | Converts this compound to 4-carboxymuconolactone |

Investigations in Stenotrophomonas Species (e.g., S. maltophilia)

Stenotrophomonas maltophilia, another gram-negative bacterium, has also been a subject of research for its ability to degrade a wide array of aromatic compounds. karger.comscienceopen.com Strain KB2, in particular, has been shown to utilize protocatechuic acid, and its degradation proceeds via the protocatechuate 3,4-dioxygenase pathway, indicating the formation of this compound as an intermediate. scienceopen.comscielo.br This strain exhibits broad dioxygenase activities, with protocatechuate 3,4-dioxygenase being induced by compounds like 4-hydroxybenzoic acid and vanillic acid. scienceopen.comscielo.br The protocatechuate 3,4-dioxygenase from S. maltophilia KB2 has been noted for its broad substrate specificity, a valuable trait for bioremediation applications. karger.comnih.gov Comparative genomics have revealed that the genes for protocatechuate degradation are present in some, but not all, S. maltophilia strains. mdpi.com

Research in Agrobacterium Species (e.g., A. radiobacter)

Agrobacterium radiobacter (now reclassified as Rhizobium radiobacter) has been studied for its unique metabolic capabilities, including the degradation of sulfonated aromatic compounds. Strain S2 of A. radiobacter possesses a modified protocatechuate pathway to degrade 4-sulfocatechol. asm.orgmicrobiologyresearch.org This pathway involves a 3-carboxy-cis,cis-muconate lactonizing enzyme (CMLE) that can convert both 3-carboxy-cis,cis-muconate and its sulfonated analog, 3-sulfomuconate. microbiologyresearch.orgnih.gov The gene encoding this enzyme, pcaB1S2, has been cloned and characterized. nih.gov Interestingly, the CMLE from A. radiobacter S2 is significantly smaller than other studied CMLEs and exhibits different substrate preferences compared to the enzyme from A. tumefaciens, despite high sequence identity. nih.gov The gene organization for protocatechuate degradation in A. radiobacter shows similarities to that in A. tumefaciens. nih.gov

| Microorganism | Key Enzyme | Substrate(s) |

| Agrobacterium radiobacter S2 | 3-carboxy-cis,cis-muconate lactonizing enzyme (ArCMLE1) | 3-carboxy-cis,cis-muconate, 3-sulfomuconate |

Fungal Systems (e.g., Aspergillus niger, Neurospora crassa)

Fungal metabolism of aromatic compounds, while less studied than in bacteria, presents interesting variations. In fungi like Aspergillus niger and Neurospora crassa, the protocatechuate branch of the β-ketoadipate pathway differs from the bacterial version. annualreviews.orgnih.gov Following the formation of this compound, fungi convert it to β-carboxymuconolactone instead of the γ-carboxymuconolactone seen in many bacteria. annualreviews.orgnih.gov

In Aspergillus niger, protocatechuic acid is cleaved by protocatechuate 3,4-dioxygenase to form this compound. preprints.orgasm.org The subsequent cyclization is catalyzed by 3-carboxy-cis,cis-muconate cyclase. nih.govnih.gov Studies have identified and characterized the genes involved in this pathway in A. niger. nih.gov

Neurospora crassa also utilizes a similar pathway. annualreviews.org The 3-carboxy-cis,cis-muconate lactonizing enzyme (CMLE) from N. crassa catalyzes a reaction with a stereochemical outcome opposite to that of the P. putida enzyme. nih.gov The gene for this enzyme has been sequenced and expressed, revealing no significant sequence similarity to bacterial cycloisomerases, suggesting it may represent a distinct eukaryotic motif for this enzyme family. nih.govdntb.gov.ua The structure of the N. crassa CMLE has been determined to be a seven-bladed beta propeller, a novel fold for a cycloisomerase. nih.gov

| Organism | Key Enzyme | Product of this compound cyclization |

| Aspergillus niger | 3-carboxy-cis,cis-muconate cyclase | 3-carboxymuconolactone |

| Neurospora crassa | 3-carboxy-cis,cis-muconate lactonizing enzyme | 3-carboxymuconolactone |

Analysis in Other Relevant Bacterial Genera

The metabolism of this compound is not limited to the aforementioned genera. In Acinetobacter baylyi (formerly A. calcoaceticus), the genes for the protocatechuate branch of the β-ketoadipate pathway are organized in a large operon that is induced by protocatechuate. nih.gov Burkholderia xenovorans LB400 also possesses the genes for the complete protocatechuate central pathway. plos.org In Sphingobium sp. strain SYK-6, various lignin-derived compounds are funneled into the protocatechuate 4,5-cleavage pathway, which represents a different route for aromatic ring fission compared to the ortho-cleavage pathway that produces this compound. asm.orgnih.gov The bacterium Bradyrhizobium japonicum is known to produce this compound during the degradation of catechin (B1668976). wikipedia.org

Genetic Organization and Expression of Metabolic Pathways

The genes encoding the enzymes for this compound metabolism are often found in clusters, or operons, which allows for coordinated regulation of their expression. This genetic organization is a common feature in bacteria and facilitates an efficient response to the presence of aromatic substrates.

In Pseudomonas putida, the pca genes are part of a regulon controlled by the transcriptional activator PcaR. nih.govnih.gov The inducer for this system is β-ketoadipate, an intermediate further down the pathway. nih.gov The pca genes are organized into several transcriptional units, including pcaIJ (encoding β-ketoadipate:succinyl-CoA transferase), pcaBDC (encoding enzymes for the conversion of this compound), and pcaF (encoding β-ketoadipyl CoA thiolase). nih.gov

In Acinetobacter baylyi, the pca-qui operon is regulated at multiple levels by the IclR-type regulator PcaU, which acts as both an activator in the presence of protocatechuate and a repressor in its absence. nih.gov

In Agrobacterium species, the pca gene clusters also show a conserved organization, often with the genes for protocatechuate 3,4-dioxygenase (pcaHG) located upstream of the genes for the subsequent enzymatic steps. nih.govresearchgate.net

In the fungus Aspergillus niger, transcriptome analysis has shown that the genes involved in the protocatechuate utilization pathway, including the one encoding 3-carboxy-cis,cis-muconate cyclase, are significantly upregulated when grown on aromatic compounds compared to sugars. nih.gov

The regulation of these pathways is complex and can involve cross-talk between different catabolic routes. For example, in P. putida, benzoate (B1203000) can repress the expression of genes for 4-hydroxybenzoate (B8730719) transport and degradation, ensuring the preferential utilization of benzoate. nih.gov

Identification and Functional Characterization of Genes Encoding Related Enzymes (e.g., pcaB, prcA)

The conversion of protocatechuate to intermediates of central metabolism is orchestrated by a suite of enzymes encoded by the pca (protocatechuate catabolism) genes. The formation of this compound is catalyzed by protocatechuate 3,4-dioxygenase, an enzyme typically composed of α and β subunits encoded by the pcaH and pcaG genes, respectively. nih.govresearchgate.net Subsequently, 3-carboxy-cis,cis-muconate cycloisomerase, encoded by the pcaB gene, converts this compound into carboxymuconolactone. nih.govresearchgate.net The functional characterization of these genes has been a subject of extensive research across a diverse range of microorganisms.

In the soil bacterium Pseudomonas putida, the pca genes are organized into several transcriptional units, and their products are essential for the degradation of p-hydroxybenzoate via protocatechuate. nih.gov Similarly, in Acinetobacter baylyi (formerly Acinetobacter calcoaceticus), the pca genes are clustered and their inactivation leads to the loss of the corresponding enzymatic activities. Studies in Bradyrhizobium japonicum have shown that the pcaB, pcaD, and pcaC genes are likely arranged in a single transcriptional unit. A deletion mutant of pcaB in this organism lost the ability to utilize 4-hydroxybenzoate or protocatechuate, highlighting the essential role of this gene in the catabolism of these aromatic compounds. nih.gov Furthermore, the accumulation of these substrates proved toxic to the mutant, suggesting a detoxification role for this pathway. nih.gov

The organization of pca genes can vary significantly among different bacterial species. For instance, in members of the marine Roseobacter lineage, five distinct arrangements of pca genes have been identified, despite the close phylogenetic relationship of these organisms. asm.org In all studied roseobacters, the pcaC, pcaH, and pcaG genes are physically linked. asm.org In Streptomyces sp. strain 2065, the pca gene cluster includes pcaIJFHGBL, with pcaL encoding a fused γ-carboxymuconolactone decarboxylase/β-ketoadipate enol-lactone hydrolase, an arrangement also observed in Rhodococcus opacus. nih.gov This diversity in gene organization underscores the varied evolutionary trajectories of this pathway in different microbial lineages.

Fungal systems also utilize the β-ketoadipate pathway for aromatic compound degradation. In Aspergillus niger, the genes encoding the enzymes for protocatechuate catabolism have been identified and characterized. The gene prcA (NRRL3_01405) encodes protocatechuate 3,4-dioxygenase, and its deletion leads to the accumulation of protocatechuate. The gene cmcA (NRRL3_02586) has been identified as encoding 3-carboxy-cis,cis-muconate cyclase.

| Gene | Encoded Enzyme | Organism | Key Findings on Functional Characterization |

|---|---|---|---|

| pcaB | 3-carboxy-cis,cis-muconate cycloisomerase | Bradyrhizobium japonicum | Part of a likely pcaBDC operon; deletion mutant unable to grow on 4-hydroxybenzoate or protocatechuate, which become toxic. nih.gov |

| pcaH and pcaG | Protocatechuate 3,4-dioxygenase (α and β subunits) | Streptomyces sp. strain 2065 | Part of a 6.5-kb gene cluster (pcaIJFHGBL) transcribed unidirectionally. nih.gov |

| pcaR | Pca regulon regulatory protein | Pseudomonas putida | Required for the induction of all pca regulon genes (pcaBDC, pcaIJ, pcaF) and for chemotaxis towards aromatic compounds. nih.govuniprot.org |

| prcA (NRRL3_01405) | Protocatechuate 3,4-dioxygenase | Aspergillus niger | Deletion of this gene results in the accumulation of protocatechuate when grown on quinic acid. |

| cmcA (NRRL3_02586) | 3-carboxy-cis,cis-muconate cyclase | Aspergillus niger | Homologous to the characterized N. crassa carboxy-cis,cis-muconate cyclase and highly upregulated in the presence of 3,4-dihydroxybenzoic acid. |

Transcriptional and Post-Transcriptional Regulatory Mechanisms of Pathway Genes

The expression of the pca genes is tightly controlled to ensure that the enzymes for this compound metabolism are produced only when required. This regulation occurs primarily at the transcriptional level and involves a variety of regulatory proteins that respond to specific effector molecules. annualreviews.orgnih.gov

In Acinetobacter baylyi, the pca genes are regulated by PcaU, a transcriptional regulator belonging to the IclR family. asm.orgnih.gov PcaU acts as both a repressor in the absence of an inducer and an activator in the presence of protocatechuate. asm.orgnih.gov The binding site for PcaU is located in the intergenic region between the divergently transcribed pcaU gene and the pcaI gene. nih.gov A fascinating aspect of pca gene regulation in Acinetobacter is the phenomenon of cross-regulation. The expression of the protocatechuate branch genes is repressed by metabolites of the catechol branch, such as cis,cis-muconate. asm.org This ensures a hierarchical utilization of aromatic substrates, with those metabolized via the catechol branch being consumed preferentially. asm.orgslideplayer.com

In Pseudomonas putida, the pca genes are under the control of the transcriptional activator PcaR, which is also a member of the IclR family. nih.govresearchgate.net PcaR, in conjunction with the inducer β-ketoadipate, activates the expression of the pca genes. researchgate.net The PcaR protein binds to the promoter regions of the pcaIJ and pcaF genes, as well as its own promoter. researchgate.net

Streptomyces species exhibit different regulatory strategies. In Streptomyces coelicolor, the pca structural genes are induced by protocatechuate and p-hydroxybenzoate. nih.govresearchgate.net Their expression is negatively regulated by a divergently transcribed gene encoding a putative MarR family transcription factor. nih.govresearchgate.net In another instance within Sphingomonas histidinilytica, a GntR/FadR family transcriptional repressor, PcaR, controls the transcription of a gene cluster involved in the degradation of phenazine-1-carboxylic acid, which is structurally related to intermediates of aromatic catabolism. asm.org

Post-transcriptional regulation also plays a role in controlling aromatic degradation pathways. In Pseudomonas putida, the Crc global regulator can inhibit the translation of genes involved in benzoate degradation by binding to their mRNA. asm.org While the direct post-transcriptional regulation of the this compound pathway is less characterized, global regulators like Crc can indirectly affect it by controlling the production of its precursors. asm.org In Escherichia coli, the small RNA GcvB is a global regulator of amino acid metabolism and has been shown to post-transcriptionally regulate genes involved in aromatic amino acid biosynthesis and transport. nih.govasm.org

| Organism | Regulatory Protein | Regulator Family | Mode of Action | Inducer/Effector | Key Regulatory Mechanisms |

|---|---|---|---|---|---|

| Acinetobacter baylyi | PcaU | IclR | Activator/Repressor | Protocatechuate | Activates pca operon in presence of inducer; represses in its absence. asm.orgnih.gov Cross-regulation by catechol branch metabolites. asm.org |

| Pseudomonas putida | PcaR | IclR | Activator | β-ketoadipate | Activates expression of pcaBDC, pcaIJ, and pcaF genes. nih.govuniprot.orgresearchgate.net |

| Streptomyces coelicolor | MarR family protein | MarR | Repressor | Protocatechuate (inducer) | Represses pca structural genes; repression is relieved by the inducer. nih.govresearchgate.net |

| Sphingomonas histidinilytica | PcaR | GntR/FadR | Repressor | Phenazine-1-carboxylic acid | Represses the transcription of the pcaA1A2A3A4 cluster. asm.org |

Evolutionary Dynamics of Aromatic Degradation Pathways and Gene Transfer

The β-ketoadipate pathway, including the branch for this compound metabolism, is widely distributed among soil bacteria and fungi, yet it exhibits remarkable diversity in its genetic organization and regulation. nih.govannualreviews.org This suggests a complex evolutionary history shaped by both vertical descent and horizontal gene transfer (HGT).

Enzyme studies and amino acid sequence comparisons indicate that the core enzymes of the β-ketoadipate pathway are highly conserved across diverse bacterial genera like Pseudomonas, Acinetobacter, Agrobacterium, and Rhodococcus. annualreviews.orgcapes.gov.br However, the arrangement of the pca genes into operons and regulons shows significant variation. nih.gov This mosaic structure is a strong indicator of HGT, where gene clusters are assembled and rearranged over evolutionary time.

The clustering of functionally related genes, such as those in the pca operon, is thought to be advantageous as it facilitates the co-regulation and efficient transfer of the entire metabolic pathway as a single unit. annualreviews.org Evidence for HGT of pca genes has been observed in various microbial groups. For example, the diverse organization of pca gene clusters in the marine Roseobacter lineage, where different isolates possess unique arrangements of these genes, points towards multiple HGT events. asm.org Similarly, the presence of similar pca gene clusters in distantly related Streptomyces species suggests their acquisition through independent HGT events. nih.gov

The evolution of the β-ketoadipate pathway is not limited to prokaryotes. A eukaryotic version of this pathway exists in fungi, but evidence suggests it has an independent, convergent evolutionary origin. nih.govannualreviews.org This implies that the ability to degrade aromatic compounds via this pathway has evolved multiple times in different domains of life.

The evolutionary dynamics are also evident in the regulatory circuits. While the core enzymes are conserved, the regulatory proteins controlling their expression often belong to different families (e.g., IclR, LysR, MarR) and respond to different inducers. nih.govnih.gov This regulatory diversity likely reflects the adaptation of different microorganisms to specific ecological niches and the variety of aromatic compounds they encounter. For instance, the evolution of the catechol branch of the β-ketoadipate pathway is considered a precursor for parts of plasmid-borne pathways for the degradation of chlorinated aromatic pollutants. annualreviews.orgcapes.gov.br

Advanced Analytical Methodologies for 3 Carboxy Cis,cis Muconic Acid Research

Spectroscopic Techniques for Pathway Elucidation and Enzyme Activity Monitoring

Spectroscopic methods are fundamental in the analysis of 3-carboxy-cis,cis-muconic acid, providing insights into its formation, consumption, and chemical identity.

UV-Vis spectroscopy is a widely used technique for detecting and quantifying conjugated systems, such as the double bonds present in this compound and its metabolic precursors and products. The formation of cis,cis-muconic acid from catechol, for instance, can be monitored by observing the increase in absorbance at 260 nm. asm.org Similarly, the enzymatic conversion of protocatechuic acid results in the formation of β-carboxy-cis,cis-muconic acid, which exhibits a maximum absorbance at 255 nm. bibliotekanauki.pl The enzymatic activity of 3-hydroxyanthranilate 3,4-dioxygenase, which produces 2-amino-3-carboxymuconate-6-semialdehyde, can be assayed by monitoring the increase in absorbance at 360 nm. nih.gov

The distinct spectral properties of these compounds allow for real-time monitoring of enzymatic reactions and the quantification of metabolite concentrations.

Table 1: UV-Vis Absorption Maxima for Key Metabolites

| Compound | λmax (nm) |

|---|---|

| cis,cis-Muconic acid | 260 asm.orgresearchgate.net |

| This compound | 255 bibliotekanauki.pl |

| 2-Amino-3-carboxymuconate-6-semialdehyde | 360 nih.gov |

| Protocatechuic acid | 290 bibliotekanauki.pl |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of metabolites like this compound. tandfonline.com It provides detailed information about the chemical environment of each atom within a molecule. For instance, ¹H NMR can be used to assign the protons in the structure of 3-carboxy-cis,cis-muconate (B1244389) and related compounds like muconolactone. tandfonline.com The structural characterization of various intermediates in the protocatechuate branch of the β-ketoadipate pathway has been successfully achieved using NMR. tandfonline.comtandfonline.com A method based on the pH-dependent cyclization of muconic acids and quantitative ¹³C NMR has been developed for the quantification of muconic acid-type structures. scholaris.ca

Table 2: ¹H NMR Data for this compound and a Related Metabolite

| Compound | Chemical Shift (δ) and Coupling (Hz) |

|---|---|

| 3-Carboxy-cis,cis-muconate | 6.01 (dd, 1H, J = 0.9, 12.0 Hz, C5H), 6.50 (m, 1H, C2H), 6.77 (dd, 1H, J = 1.7, 12.0 Hz, C4H) tandfonline.com |

| Muconolactone | 2.71 (dd, 1H, J = 8.2, 16.6 Hz, C1'Ha), 2.95 (dd, 1H, J = 4.8, 16.6 Hz, C1'Hb), 5.57 (dddd, 1H, J = 1.4, 1.9, 4.8, 8.2 Hz, C5H), 6.24 (dd, 1H, J = 1.9, 5.8 Hz, C3H), 7.81 (dd, 1H, J = 1.4, 5.8 Hz, C4H) tandfonline.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Metabolite Detection and Quantification

Chromatographic Methods for Metabolite Separation and Analysis

Chromatographic techniques are essential for separating the complex mixtures of metabolites typically found in biological samples, enabling their individual analysis.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation, identification, and quantification of metabolites. irb.hr This method allows for the rapid separation of components in a mixture and their identification based on their mass-to-charge ratio (m/z). irb.hrmeasurlabs.com In the study of the protocatechuate 4,5-cleavage pathway, LC-MS analysis was used to identify the accumulation of a peak with an m/z of 203. nih.gov The characterization of products from the in vitro reconstitution of the protocatechuate branch of the β-ketoadipate pathway, including the highly unstable 3-carboxy-cis,cis-muconate, was achieved using LC-MS. tandfonline.com

Table 3: Example of HPLC-MS Parameters for Metabolite Analysis

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase asm.org |

| Mobile Phase | Water and acetonitrile (B52724) with 0.1% formic acid nih.gov |

| Detection Mode | Negative-ion electrospray ionization (ESI) nih.gov |

| Capillary Voltage | 3.0 kV nih.gov |

| Source Temperature | 120°C nih.gov |

Ultra-High Performance Liquid Chromatography with a Diode Array Detector (UHPLC-DAD) offers enhanced separation efficiency and sensitivity for analyzing aromatic metabolites. researchgate.net This method is particularly useful for quantifying muconic acid isomers (cis,cis and cis,trans) and other related aromatic compounds. protocols.io A UHPLC-DAD method can be used for the screening of up to 3000 fungal secondary metabolites, demonstrating its high-throughput capabilities. nih.gov The technique allows for the simultaneous monitoring of multiple wavelengths, which is advantageous for the analysis of complex mixtures containing various chromophoric compounds.

Table 4: General Parameters for UHPLC-DAD Analysis of Aromatic Metabolites

| Parameter | Description |

|---|---|

| Column | Typically a C18 stationary phase nih.gov |

| Mobile Phase | A gradient system often composed of acidified water and an organic solvent like acetonitrile nih.gov |

| Detection | Diode array detector scans a range of UV-Vis wavelengths |

| Application | Quantitation of muconic acid isomers and related aromatic compounds protocols.io |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Product Identification

Molecular Biology and Genetic Engineering Approaches in Pathway Studies

Molecular biology and genetic engineering are pivotal in elucidating the metabolic pathways involving this compound. These approaches allow for the manipulation of genes encoding the enzymes responsible for its synthesis and degradation.

Techniques such as gene cloning and heterologous expression are used to produce and characterize individual enzymes of a pathway. For example, the gene encoding 3-carboxy-cis,cis-muconate lactonizing enzyme (pcaB) from Agrobacterium radiobacter was cloned and the enzyme was produced in Escherichia coli for characterization. nih.gov Similarly, the genes from the protocatechuate branch of the β-ketoadipate pathway in Rhodococcus jostii were reconstituted in vitro using recombinant proteins. tandfonline.com

Genetic engineering of microorganisms, such as Pseudomonas putida, has been employed to create strains that can produce valuable chemicals like muconic acid. nih.govnih.govgoogle.com This often involves the deletion or modification of genes to block competing metabolic pathways and overexpressing key enzymes to channel metabolic flux towards the desired product. For instance, disrupting the genes for muconate lactonizing enzyme prevents the further metabolism of muconic acid, leading to its accumulation. google.com The development of biosensors, often based on transcription factors that respond to specific metabolites like cis,cis-muconic acid, facilitates high-throughput screening of engineered strains. oup.com These genetic tools are essential for both fundamental research into metabolic pathways and for the development of microbial cell factories for biotechnological applications. nih.gov

Gene Cloning and Heterologous Expression for Enzyme Production and Characterization

The study of this compound (3-CCM) and its role in microbial metabolic pathways relies heavily on the ability to isolate, produce, and characterize the enzymes responsible for its synthesis and conversion. Gene cloning and heterologous expression are fundamental techniques that enable researchers to overcome challenges associated with low native enzyme expression and complex cellular environments. By transferring the genetic code for a specific enzyme into a well-characterized host organism, typically Escherichia coli, large quantities of the purified enzyme can be produced for detailed biochemical analysis. nih.gov

A primary focus of this research is on the enzymes that directly produce and consume 3-CCM. Protocatechuate 3,4-dioxygenase (PcaHG) catalyzes the aromatic ring cleavage of 3,4-dihydroxybenzoate (protocatechuate) to form 3-CCM. wikipedia.org Subsequently, 3-carboxy-cis,cis-muconate lactonizing enzyme (CMLE), also known as 3-carboxymuconate cycloisomerase (PcaB), converts 3-CCM into 3-carboxy-2,5-dihydro-5-oxofuran-2-acetate. wikipedia.org

The process begins with the identification and isolation of the gene of interest, such as pcaB or pcaHG, from the source organism's DNA. These genes are then inserted into an expression vector, which is a circular DNA molecule (plasmid) designed to carry and express foreign genes in a host. For example, the pcaB gene from Pseudomonas putida was cloned into a temperature-sensitive expression vector and successfully expressed in E. coli, yielding a recombinant enzyme with activity levels comparable to the native version. nih.gov Similarly, the gene for a 3-carboxy-cis,cis-muconate lactonizing enzyme from Agrobacterium radiobacter S2 (pcaB1S2) was cloned and expressed in E. coli for purification and characterization. nih.gov

Heterologous expression also facilitates the investigation of protein properties that are critical for function, such as solubility. A study involving the pcaHG gene from Pseudomonas putida NCIMB 9866 demonstrated the use of a fusion tag, termed the Protocatechuate 3,4-dioxygenase Solubility (PCDS) tag. frontiersin.orgresearchgate.net This short peptide sequence, appended to the target protein, significantly enhanced the soluble expression of the PcaHG enzyme in E. coli, allowing for the production of sufficient quantities of active enzyme for detailed activity assays. frontiersin.orgresearchgate.net The purified recombinant PcaHG was then used to confirm its catalytic function by monitoring the conversion of protocatechuate (PCA) to 3-CCM spectrophotometrically. frontiersin.org

These methodologies are not limited to bacterial enzymes. Researchers have also cloned the gene for 3-carboxy-cis,cis-muconate lactonizing enzyme from the fungus Neurospora crassa and expressed it to study its unique mechanistic properties, which differ from its prokaryotic counterparts. nih.gov

The table below summarizes key examples of gene cloning and heterologous expression used in the study of enzymes central to 3-CCM metabolism.

Table 1: Examples of Gene Cloning and Heterologous Expression for 3-CCM Pathway Enzyme Research

| Gene(s) | Encoded Enzyme | Source Organism | Expression Host | Research Focus / Outcome |

|---|---|---|---|---|

| pcaB | 3-Carboxy-cis,cis-muconate lactonizing enzyme (CMLE) | Pseudomonas putida | Escherichia coli | Production of recombinant enzyme for kinetic analysis and sequence homology comparison, revealing its relation to the class II fumarase family. nih.gov |

| pcaB1S2 | 3-Carboxy-cis,cis-muconate lactonizing enzyme (ArCMLE1) | Agrobacterium radiobacter S2 | Escherichia coli | Production of His-tagged enzyme to determine catalytic constants and crystal structure, revealing unique active site features. nih.gov |

| pcaHG98 | Protocatechuate 3,4-dioxygenase (PcaHG) | Pseudomonas putida NCIMB 9866 | Escherichia coli | Use of a PCDS fusion tag to enhance soluble expression, enabling purification and confirmation of enzyme activity against PCA. frontiersin.orgresearchgate.net |

Directed Mutagenesis and Pathway Reconstruction for Enhanced Understanding

To move beyond characterization and delve into the mechanistic details of enzyme function and metabolic pathways involving 3-CCM, researchers employ directed mutagenesis and pathway reconstruction. These advanced techniques allow for precise modifications at the genetic level to probe enzyme structure-function relationships and to observe the systemic effects of altering metabolic flow.

While studies focusing directly on the mutagenesis of 3-CCM specific enzymes are specialized, extensive work on homologous enzymes in related pathways provides a clear blueprint for this approach. Research on muconate cycloisomerases, which are functionally related to CMLE, has successfully used site-directed mutagenesis to alter substrate specificity. asm.org Variants of the P. putida muconate cycloisomerase were created to contain amino acids found in chloromuconate cycloisomerases, resulting in some variants with significantly increased activity towards chlorinated substrates. asm.org This demonstrates that enzyme function can be rationally engineered, a principle directly applicable to understanding and potentially modifying the substrate range or efficiency of enzymes like PcaB.

Pathway reconstruction involves the targeted manipulation of multiple genes within a host organism to understand or engineer a metabolic network. This is often achieved by deleting genes to block specific metabolic steps or overexpressing genes to enhance flux through a desired route. In the context of the β-ketoadipate pathway, deleting the gene catB (encoding muconate cycloisomerase) in P. putida leads to the accumulation of its substrate, cis,cis-muconic acid, which is a key strategy for the microbial production of this chemical. rsc.org A similar strategy, involving the deletion or inactivation of the pcaB gene, would be employed to cause the accumulation of 3-CCM. This approach is invaluable for confirming the function of a gene in a pathway and for creating strains that can produce specific intermediates for further study or industrial application.

By combining these techniques, researchers can systematically deconstruct and analyze the metabolic pathways surrounding 3-CCM, leading to a profound understanding of enzyme mechanisms and metabolic regulation. researchgate.net

Table 2: Applications of Directed Mutagenesis in Understanding Related Muconate Pathway Enzymes

| Enzyme Family | Specific Enzyme Studied | Mutation Goal | Example Mutation / Approach | Key Finding |

|---|---|---|---|---|

| Cycloisomerases | Pseudomonas putida muconate cycloisomerase | Alter substrate specificity | Site-directed mutagenesis to introduce residues from chloromuconate cycloisomerases (e.g., A271S, I54V). | Kinetic properties could be significantly altered, increasing activity towards non-native substrates like 3-chloro-muconate, demonstrating the tunability of the active site. asm.org |

| Cycloisomerases | Agrobacterium vs. Pseudomonas CMLE | Understand catalytic mechanism | Comparison of active site residues (Arg vs. Trp) based on crystal structure and sequence alignment. | The presence of different residues in the active sites of homologous enzymes suggests different strategies for catalysis, challenging existing mechanistic theories. nih.gov |

Biotechnological Research Perspectives and Applications of 3 Carboxy Cis,cis Muconic Acid Metabolism

Fundamental Research in Bioremediation of Environmental Contaminants

Understanding Microbial Degradation of Aromatic Pollutants through 3-Carboxy-cis,cis-muconic acid Pathways

The microbial degradation of aromatic pollutants is a cornerstone of bioremediation, and the 3-oxoadipate (B1233008) pathway, where this compound is a key intermediate, plays a significant role in this process. epa.gov This pathway is a crucial aerobic strategy employed by various bacteria and fungi to break down natural and xenobiotic aromatic compounds. epa.govnih.gov Aromatic compounds, often derived from industrial activities and lignin (B12514952), are initially converted to central intermediates like protocatechuic acid. researchgate.netresearchgate.netasm.org This is followed by the cleavage of the aromatic ring by enzymes such as protocatechuate 3,4-dioxygenase, which leads to the formation of this compound. researchgate.netasm.org

The subsequent steps in the pathway involve the conversion of this compound into intermediates that can enter central metabolic cycles, such as the tricarboxylic acid (TCA) cycle. epa.govnih.gov For instance, 3-carboxy-cis,cis-muconate (B1244389) lactonizing enzyme catalyzes the conversion of this compound. nih.gov Ultimately, the pathway yields succinyl-CoA and acetyl-CoA, which are integrated into the cell's central metabolism. d-nb.info

The 3-oxoadipate pathway is characterized by two main branches: the catechol branch and the protocatechuate branch, which converge at the level of 3-oxoadipate enol-lactone. epa.govresearchgate.net this compound is a specific intermediate of the protocatechuate branch. researchgate.netresearchgate.net The regulation of these pathways can differ between various bacterial species, although the core biochemical reactions remain the same. epa.gov Understanding the intricacies of these pathways in diverse microorganisms is fundamental to harnessing their full potential for cleaning up contaminated environments.

Genetic Strategies for Enhancing Microbial Bioremediation Efficacy

Genetic engineering offers powerful tools to enhance the efficiency of microbial bioremediation of aromatic pollutants. A key strategy involves the targeted modification of genes within the degradation pathways to increase the metabolic flux towards the desired breakdown products. For instance, overexpressing genes that encode rate-limiting enzymes can significantly boost the degradation rate of specific pollutants.

One common approach is to create "biological funnels" that channel the breakdown of various aromatic compounds towards a single, manageable intermediate. nih.gov By modifying metabolic pathways, diverse aromatic pollutants can be directed to a central intermediate like catechol, which is then further processed. nih.gov This strategy simplifies the degradation process and can be applied to complex mixtures of pollutants.

Furthermore, gene deletion is another critical strategy. For example, knocking out genes responsible for the further metabolism of a desired intermediate can lead to its accumulation. This is particularly relevant for the production of value-added chemicals, but the principle of controlling metabolic flow is also applicable to optimizing bioremediation. researchgate.netnih.govresearchgate.net By understanding the genetic regulation of these pathways, scientists can design microbial strains with superior degradation capabilities for specific environmental contaminants. epa.gov The stable integration of foreign genes into the chromosome of a host microorganism can create robust strains for industrial applications without the need for plasmids. google.com

Metabolic Engineering Research for Value-Added Chemical Production

Pathway Engineering Utilizing this compound as an Intermediate for Downstream Chemical Synthesis (e.g., cis,cis-Muconic Acid)

Metabolic engineering has successfully repurposed microbial pathways involving this compound for the production of valuable chemicals, most notably cis,cis-muconic acid (ccMA). asm.org ccMA is a platform chemical with significant industrial applications, serving as a precursor for adipic acid and terephthalic acid, which are monomers for plastics like nylon-6,6 and PET. researchgate.netnih.govnih.govchemsrc.com

The core strategy involves diverting the metabolic flux from aromatic compounds or sugars towards the accumulation of ccMA. This is often achieved by introducing heterologous genes and deleting competing pathways. A common approach is to engineer a pathway that converts protocatechuic acid (PCA) to catechol, which is then converted to ccMA. asm.org This requires the expression of a PCA decarboxylase, an enzyme not always native to the host organism. asm.org

For example, in Escherichia coli, a non-native pathway was introduced to produce ccMA from glucose via 4-hydroxybenzoic acid. nih.gov In other microbes like Corynebacterium glutamicum and Pseudomonas putida, which are more tolerant to aromatic compounds, existing pathways are engineered. nih.govnih.gov This often involves deleting the gene for muconate cycloisomerase (catB), the enzyme that naturally converts ccMA to its downstream product, thereby forcing its accumulation. nih.govnih.gov

| Host Organism | Precursor | Key Genetic Modifications | Product | Reference |

| Escherichia coli | Glucose | Heterologous expression of aroZ, aroY, and catA; blocked shikimic acid conversion. | cis,cis-Muconic Acid | nih.gov |

| Corynebacterium glutamicum | Glucose, Lignin | Deletion of catB; overexpression of catA. | cis,cis-Muconic Acid | researchgate.netnih.gov |

| Pseudomonas putida | Aromatics, Glucose, Xylose | Deletion of pcaG/H and catB; overexpression of PCA decarboxylase. | cis,cis-Muconic Acid | mdpi.comgoogle.com |

| Novosphingobium aromaticivorans | Biomass Aromatics | Deletion of genes for PCA ring-opening; expression of native or heterologous PCA decarboxylase and catechol 1,2-dioxygenase. | cis,cis-Muconic Acid | researchgate.netasm.org |

| Saccharomyces cerevisiae | Glucose, Xylose | Expression of DHS dehydratase, PCA decarboxylase, and catechol 1,2-dioxygenase. | cis,cis-Muconic Acid | mdpi.com |

Development of Novel Microbial Cell Factories for Research Applications

The development of robust and efficient microbial cell factories is a primary goal in metabolic engineering. sci-hub.se The ideal host for producing chemicals from aromatic compounds should possess a natural tolerance to these often-toxic substances and have well-characterized metabolic pathways that can be readily engineered. nih.govnih.gov Organisms like Corynebacterium glutamicum, Pseudomonas putida, and various sphingomonads are being explored as chassis organisms for this purpose. researchgate.netasm.orgresearchgate.net

Corynebacterium glutamicum, for instance, has been engineered to produce high titers of ccMA. researchgate.netnih.gov By deleting the catB gene and overexpressing catA, researchers created a strain that could accumulate up to 85 g/L of ccMA from catechol in a fed-batch process. nih.gov This engineered strain was also capable of producing ccMA from softwood lignin hydrolysate, demonstrating the potential for valorizing this abundant biopolymer. nih.gov

Similarly, Novosphingobium aromaticivorans has been engineered to stoichiometrically produce ccMA from aromatic monomers found in biomass. researchgate.netasm.org This organism's native ability to metabolize a wide range of aromatics makes it an attractive candidate for converting mixed aromatic streams derived from lignin into valuable products. researchgate.netasm.org The development of these specialized microbial cell factories, tailored for specific production pathways, is crucial for advancing bio-based chemical manufacturing. researchgate.netsci-hub.se

Advanced Omics Approaches in Pathway Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of microbial metabolic pathways. A multi-omics approach provides a holistic view of the cellular response to genetic or environmental changes, enabling a more rational and efficient engineering of microbial cell factories. d-nb.info

For example, a multi-omics study on Acinetobacter baylyi ADP1, comparing its metabolism on quinate versus succinate, revealed novel metabolic features and provided a global view of the perturbations in its metabolic network. d-nb.info RNA-seq transcriptomics can identify which genes are upregulated or downregulated under specific conditions, while LC/MS-based metabolomics can quantify the changes in intracellular metabolite concentrations, including key intermediates like this compound. d-nb.info

Comparative Genomics for Identifying Conserved and Divergent Pathways

Comparative genomics has been instrumental in elucidating the conserved and divergent evolutionary paths of the this compound metabolic pathway, which is a key component of the β-ketoadipate pathway for aromatic compound degradation in various microorganisms.

A notable example of divergence is seen in the enzymes responsible for the lactonization of 3-carboxy-cis,cis-muconate. In bacteria, this intermediate is typically converted to 4-carboxymuconolactone by the enzyme 3-carboxy-cis,cis-muconate cycloisomerase (EC 5.5.1.2). kent.ac.uk In contrast, fungi utilize a different enzyme, 3-carboxymuconate cyclase (EC 5.5.1.5), which mediates the lactonization of the same substrate to 3-carboxymuconolactone. kent.ac.uk This fundamental difference highlights a significant evolutionary split between the prokaryotic and eukaryotic pathways for protocatechuate dissimilation. kent.ac.uk

Further genomic analysis reveals diversity even within bacterial species. For instance, the 3-carboxy-cis,cis-muconate lactonizing enzyme (CMLE) from Pseudomonas putida shows significant sequence homology to the class II fumarase family, particularly adenylosuccinate lyase from Bacillus subtilis. nih.gov However, it shares no significant homology with muconate lactonizing enzyme (MLE) from the same organism, which is its counterpart in the catechol branch of the β-ketoadipate pathway. nih.gov This suggests that these two enzymes, though part of the same broader pathway, were recruited from different enzyme families during their evolution. nih.gov

Genomic comparisons have also been crucial in metabolic engineering efforts. For the production of cis,cis-muconic acid, a related and valuable platform chemical, researchers often engineer pathways that funnel intermediates like protocatechuate. asm.org Analysis of the Novosphingobium aromaticivorans genome, for example, did not identify genes with high sequence identity to the Pseudomonas putida protocatechuate 3,4-dioxygenase (PcaHG), which produces 3-carboxy-cis,cis-muconate. asm.org Instead, it revealed a previously uncharacterized protocatechuate decarboxylase and a catechol 1,2-dioxygenase, highlighting alternative native pathways for aromatic metabolism. asm.org

The table below summarizes the key enzymes and their variations across different organisms, as revealed by comparative genomic studies.

| Organism | Enzyme | EC Number | Product of Lactonization | Key Genomic Feature |

| Pseudomonas putida | 3-Carboxy-cis,cis-muconate cycloisomerase | 5.5.1.2 | 4-Carboxymuconolactone | Homologous to class II fumarase family; no homology to muconate lactonizing enzyme. nih.gov |

| Fungi (e.g., Aspergillus niger) | 3-Carboxymuconate cyclase | 5.5.1.5 | 3-Carboxymuconolactone | Represents a divergent pathway from bacteria. kent.ac.uknih.gov |

| Agrobacterium radiobacter S2 | 3-Carboxy-cis,cis-muconate lactonizing enzyme (ArCMLE1) | 5.5.1.2 | Not specified | Lacks the C-terminal domain found in other fumarase II family members; can process 3-sulfomuconate. nih.gov |

| Agrobacterium tumefaciens | 3-Carboxy-cis,cis-muconate lactonizing enzyme 1 | 5.5.1.2 | Not specified | High sequence identity to ArCMLE1 but cannot process 3-sulfomuconate. nih.gov |

Proteomics for Enzyme Expression and Regulation Studies

Proteomics provides a powerful lens through which to study the expression and regulation of enzymes involved in this compound metabolism. By analyzing the complete set of proteins under different growth conditions, researchers can identify which enzymes are upregulated and gain insights into the regulatory networks governing the pathway.

In Aspergillus niger, proteomic studies, complemented by transcriptome analysis, have been pivotal in functionally assigning genes to the protocatechuate branch of the β-ketoadipate pathway. nih.gov When grown on p-hydroxybenzoate or protocatechuate, which are precursors in the pathway leading to this compound, a significant upregulation of specific enzymes is observed. kent.ac.uknih.gov For example, the enzyme responsible for converting this compound, 3-carboxymuconate cyclase (encoded by the cmcA gene in A. niger), was found to be highly induced. nih.gov Deletion of this gene resulted in the accumulation of a compound with the mass of this compound in the growth medium, confirming its role in the pathway. nih.gov

Similarly, proteomic analysis of Chaetomium piluliferum induced with p-hydroxybenzoic acid led to the isolation and purification of protocatechuate 3,4-dioxygenase, the enzyme that produces this compound from protocatechuate. bibliotekanauki.pl This enzyme was purified approximately 80-fold, and its expression was clearly linked to the presence of the inducing substrate. bibliotekanauki.pl

In the context of bioremediation and the degradation of chlorinated aromatic compounds, proteomics helps to understand how specialized pathways evolve. In Rhodococcus opacus 1CP, which degrades 3-chlorocatechol (B1204754), proteomic approaches have helped to identify a modified ortho-cleavage pathway. asm.org This organism expresses a second chlorocatechol 1,2-dioxygenase and a second chloromuconate cycloisomerase when grown on 2-chlorophenol, indicating a distinct and separately regulated set of enzymes for handling chlorinated substrates. asm.org

The table below presents examples of enzymes in the this compound pathway whose expression has been studied using proteomic and related techniques, highlighting their induction conditions and the organisms in which they were studied.

| Enzyme | Organism | Inducing Substrate | Observed Change in Expression | Research Finding |

| 3-Carboxymuconate cyclase (cmcA) | Aspergillus niger | 3,4-dihydroxybenzoic acid | ~60-fold upregulation of transcript | Confirmed the gene's essential role in the protocatechuate pathway. nih.gov |

| Protocatechuate 3,4-dioxygenase | Chaetomium piluliferum | p-hydroxybenzoic acid | Induction of enzyme activity | Allowed for the purification and characterization of the enzyme. bibliotekanauki.pl |

| Chlorocatechol 1,2-dioxygenase (second isoenzyme) | Rhodococcus opacus 1CP | 2-chlorophenol | Expression of a second, distinct enzyme | Revealed a separate pathway for 3-chlorocatechol conversion. asm.org |

| 3-Carboxy-cis,cis-muconate cycloisomerase (pcaB) | Pseudomonas putida | Protocatechuate | Induction of enzyme activity | Part of the well-characterized β-ketoadipate pathway. wikipedia.org |

Q & A

What enzymatic pathways lead to the formation of 3-carboxy-cis,cis-muconic acid in microbial systems?

3-Carboxy-cis,cis-muconic acid is a key intermediate in the microbial degradation of aromatic compounds. It is synthesized via the intradiol cleavage of protocatechuic acid (3,4-dihydroxybenzoic acid) by protocatechuate 3,4-dioxygenase (PcaGH) . This enzyme catalyzes the oxidative cleavage of the aromatic ring, yielding 3-carboxy-cis,cis-muconic acid . In Pseudomonas putida, this pathway is critical for funneling lignin-derived aromatics into central metabolism. Researchers should verify enzyme activity under aerobic conditions and monitor pH (neutral conditions preferred) to avoid undesired isomerization.

How can metabolic engineering optimize this compound production in Saccharomyces cerevisiae?

Advanced metabolic engineering strategies include:

- Heterologous pathway integration : Expressing aroZ (3-dehydroshikimate dehydratase), aroY (protocatechuate decarboxylase), and catA (catechol 1,2-dioxygenase) to divert carbon flux from the shikimate pathway toward protocatechuic acid and subsequently to 3-carboxy-cis,cis-muconic acid .

- Competitive pathway knockout : Deleting aroE (shikimate dehydrogenase) to prevent shikimate formation, thereby increasing 3-dehydroshikimate availability.

- Flux optimization : Overexpressing rate-limiting enzymes in the aromatic amino acid biosynthesis pathway (e.g., DAHP synthase).

Validating strain performance via fed-batch fermentation with glucose or xylose as feedstocks is recommended .

What methodological challenges arise in quantifying this compound and its isomers?

Key challenges include:

- Isomerization : Acidic conditions (pH <7) or heat (>25°C) promote isomerization to cis,trans-muconic acid and side products like muconolactone. Use neutral pH buffers and cold storage during sample preparation .